2,3-Difluorophenol

Catalog No.
S606603
CAS No.
6418-38-8
M.F
C6H4F2O
M. Wt
130.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluorophenol

CAS Number

6418-38-8

Product Name

2,3-Difluorophenol

IUPAC Name

2,3-difluorophenol

Molecular Formula

C6H4F2O

Molecular Weight

130.09 g/mol

InChI

InChI=1S/C6H4F2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H

InChI Key

RPEPGIOVXBBUMJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)F)O

Synonyms

2,3-difluoro phenol

Canonical SMILES

C1=CC(=C(C(=C1)F)F)O

Synthesis and Applications:

,3-Difluorophenol is a relatively rare organic compound with the chemical formula C6H4F2O. While its natural occurrence is limited, it holds specific properties that make it valuable in various scientific research applications.

One prominent application of 2,3-difluorophenol lies in the synthesis of novel materials. Researchers have utilized it in the creation of poly{methyl[3-(2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), a material exhibiting sensitivity towards toxic organophosphate compounds []. This specific application highlights the potential of 2,3-difluorophenol in developing new materials with unique functionalities.

Safety Considerations:

It is crucial to acknowledge the safety hazards associated with 2,3-difluorophenol. Classified as a flammable liquid and solid, it poses significant risks if not handled with proper precautions []. Additionally, it is harmful if swallowed, comes in contact with skin, or enters the eyes, causing severe irritation and burns [].

Future Research Directions:

Given its unique properties and limited research, 2,3-difluorophenol holds potential for further exploration in various scientific fields.

  • Material Science: Researchers could investigate the development of other novel materials with specific functionalities using 2,3-difluorophenol as a building block.
  • Organic Chemistry: Further studies could delve deeper into the reactivity and potential applications of 2,3-difluorophenol in organic synthesis.
  • Environmental Science: Research could explore the potential environmental implications of 2,3-difluorophenol, considering its limited natural occurrence and potential for industrial use.

2,3-Difluorophenol is an aromatic compound with the molecular formula C6H4F2OC_6H_4F_2O and a molecular weight of approximately 130.09 g/mol. It features a hydroxyl group (-OH) and two fluorine atoms attached to a benzene ring, specifically at the 2 and 3 positions. This compound is notable for its unique electronic properties, which arise from the electron-withdrawing nature of the fluorine substituents. The presence of these fluorine atoms enhances the acidity of the hydroxyl group compared to non-fluorinated phenols, making it a subject of interest in various chemical and biological studies .

Currently, there is no scientific research readily available detailing a specific mechanism of action for 2,3-difluorophenol.

  • Skin and eye irritation: Fluorinated phenols can irritate the skin and eyes upon contact [].
  • Inhalation hazard: Inhalation of dust or vapors may be harmful [].
  • Environmental impact: Fluorinated compounds can be persistent in the environment. Proper disposal practices are essential [].
Due to its reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can be substituted by various nucleophiles, particularly under acidic or basic conditions.
  • O-Alkylation: This reaction involves the substitution of the hydroxyl group with an alkyl group using alkyl halides, often facilitated by strong bases such as potassium tert-butoxide .
  • Claisen Rearrangement: Under certain conditions, this compound can undergo rearrangement reactions that involve shifting of substituents on the aromatic ring .

The biological activity of 2,3-difluorophenol has been explored in various contexts. It exhibits antimicrobial properties and has been investigated for potential use as an antifungal agent. Additionally, its derivatives have shown promise in inhibiting certain enzymes, making them candidates for pharmaceutical applications . The unique electronic structure provided by the fluorine substituents may contribute to its biological efficacy.

Several synthesis methods exist for producing 2,3-difluorophenol:

  • From 1,2-Difluorobenzene: This method involves hydroxylation of 1,2-difluorobenzene using strong oxidizing agents.
  • Direct Fluorination: The compound can be synthesized through electrophilic aromatic substitution by reacting phenol with fluorinating agents under controlled conditions.
  • Via O-Alkylation: Utilizing allyl bromide and poly(methyl hydrosiloxane) as raw materials allows for O-alkylation reactions to yield 2,3-difluorophenol .

2,3-Difluorophenol finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects against bacterial and fungal infections.
  • Chemical Intermediates: It serves as a building block in synthesizing more complex organic compounds.
  • Material Science: The compound is used in the development of polymers and other materials due to its unique properties imparted by fluorination .

Studies on the interactions of 2,3-difluorophenol with biological systems have highlighted its role in enzyme inhibition and potential toxicity profiles. Research indicates that the compound can interact with various biomolecules, affecting metabolic pathways and potentially leading to adverse effects at higher concentrations. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications .

Several compounds share structural similarities with 2,3-difluorophenol. Here are some notable examples:

Compound NameStructureUnique Features
2-FluorophenolC6H5FOne fluorine atom; less acidic than 2,3-difluorophenol.
3-FluorophenolC6H5FSimilar reactivity; different substitution pattern affects properties.
2,4-DifluorophenolC6H4F2Different positioning of fluorines leads to distinct acidity and reactivity profiles.
PhenolC6H5OHNo fluorine substituents; serves as a baseline for comparison in acidity and reactivity.

The uniqueness of 2,3-difluorophenol lies in its specific arrangement of functional groups that enhance its acidity and reactivity compared to other similar compounds. The presence of two fluorine atoms positioned ortho to each other significantly influences its chemical behavior and biological activity.

2,3-Difluorophenol (molecular formula C₆H₄F₂O) represents a fluorinated aromatic compound where two fluorine atoms are positioned at the 2 and 3 positions relative to the hydroxyl group on the benzene ring [1] [3] [4]. The compound exhibits a molecular weight of 130.09 grams per mole and maintains a planar aromatic structure characteristic of substituted phenols [5] [6]. The presence of two fluorine substituents adjacent to the hydroxyl group creates a unique electronic environment that significantly influences the molecular geometry and electronic properties [1] [2] .

The fundamental structural properties of 2,3-difluorophenol are summarized in the following table:

PropertyValueSource/Method
Molecular FormulaC₆H₄F₂OMultiple sources [1] [3] [5]
Molecular Weight (g/mol)130.09Multiple sources [3] [5] [6]
Melting Point (°C)36-42Literature [5] [6] [9]
Boiling Point (°C)53-55 (at 25 mmHg)Literature [5] [6]
Flash Point (°C)56-57Literature [5]
Density (g/mL)1.2483 (estimated)Computational estimate [6]
C-F Bond Lengths (Å)1.3514-1.3634Crystallographic data [29]
Inertial Defect (μŲ)-0.031 to -0.101Rotational spectroscopy [20]

The electronic configuration of 2,3-difluorophenol is significantly influenced by the high electronegativity of the fluorine atoms, which creates strong inductive effects throughout the aromatic system [1] [11]. Computational studies using density functional theory and ab initio calculations at the 6-311+G(d,p) basis set level have revealed that the optimized geometry maintains planarity with specific geometric distortions induced by fluorine substitution [25] [26]. The carbon-fluorine bond lengths typically range from 1.3514 to 1.3634 Ångströms, as observed in related difluorophenol structures [29].

Fourier transform infrared and Raman spectroscopic analysis has provided detailed insights into the vibrational characteristics of 2,3-difluorophenol [25] [26]. The experimental spectra recorded in the region 4000-400 cm⁻¹ for infrared and 4000-100 cm⁻¹ for Raman show good agreement with theoretical calculations performed at both Hartree-Fock and density functional theory levels [25]. The harmonic vibrational frequencies calculated using scaled values demonstrate satisfactory correlation with experimental observations [26].

The molecular orbital characteristics of 2,3-difluorophenol reflect the electron-withdrawing nature of the fluorine substituents, which stabilize the aromatic system through resonance and inductive effects [11]. The presence of fluorine atoms in the ortho positions relative to the hydroxyl group creates a unique electronic environment that affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [1] [2].

Intermolecular Interactions (Hydrogen Bonding, Dipole-Dipole Effects)

The intermolecular interaction profile of 2,3-difluorophenol is dominated by hydrogen bonding capabilities and significant dipole-dipole interactions arising from the polar nature of both the hydroxyl and carbon-fluorine bonds [11] [12] [15]. The compound possesses one hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the oxygen atom and two fluorine atoms) [12]. The topological polar surface area of 20.2 Ų indicates moderate polarity suitable for various intermolecular interactions [12].

The hydrogen bonding characteristics of 2,3-difluorophenol are summarized in the following table:

PropertyValueReference
Hydrogen Bond Donor Count1 [12]
Hydrogen Bond Acceptor Count3 [12]
Topological Polar Surface Area (Ų)20.2 [12]
Dipole Moment (phenol, reference)1.55 D (benzene) [15]
Dipole Moment (2-fluorophenol, reference)1.16 D (CCl₄) [15]
Dipole Moment (4-fluorophenol, reference)2.15 D (benzene) [15]
Intramolecular H-bonding (2-fluorophenol)Weak (five-membered ring) [11]
F···H Distance in 2-fluorophenol (Å)~2.4-2.6 [11]
F···H-O Bond Angle~120-140° [11]

Intramolecular hydrogen bonding in fluorophenol derivatives has been extensively studied using ab initio molecular orbital calculations [11]. In 2,3-difluorophenol, the potential for intramolecular hydrogen bonding exists between the hydroxyl hydrogen and the adjacent fluorine atom at the 2-position [11]. Computational studies at the MP2/6-31G** level reveal that such interactions result in characteristic geometric changes, including lengthening of the carbon-fluorine bond by approximately 0.01 Ångström and lengthening of the oxygen-hydrogen bond by 0.003 Ångström [11].

The strength of intramolecular hydrogen bonding in fluorophenol derivatives follows a specific order, with hydrogen bonds in five-membered ring systems being generally weaker than those in six-membered systems [11]. For 2,3-difluorophenol, the geometric constraints of the five-membered ring formed by intramolecular hydrogen bonding result in less pronounced stabilization compared to other fluorophenol isomers [11].

Dipole-dipole interactions in 2,3-difluorophenol arise from the permanent dipole moments associated with both the carbon-fluorine and carbon-oxygen bonds [15] [16]. The dipole moment values for related fluorophenol compounds provide insight into the electronic distribution: phenol exhibits a dipole moment of 1.55 Debye in benzene, while 2-fluorophenol shows 1.16 Debye in carbon tetrachloride, and 4-fluorophenol demonstrates 2.15 Debye in benzene [15]. These values reflect the combined effects of the hydroxyl group and fluorine substitution patterns on the overall molecular polarity [15].

The influence of solvent on dipole moments demonstrates the sensitivity of these compounds to environmental effects [15]. For instance, dipole moment measurements in more polar solvents such as dioxane show increased values: phenol (1.84 D), 2-fluorophenol (1.84 D), and 4-fluorophenol (2.67 D) [15]. This solvent dependence indicates significant intermolecular interactions that affect the apparent molecular polarity [15].

Crystallographic studies of related compounds reveal that difluorophenol molecules organize through cooperative hydrogen bonding networks [29]. In the crystal structure of 2,6-difluorophenol, molecules connect via hydrogen bonds forming chain-like arrangements along specific crystallographic axes [29]. The shortest intermolecular distances and hydrogen bond geometries provide insight into the preferred intermolecular arrangements of difluorophenol compounds [29].

Conformational Analysis via Microwave Spectroscopy

Microwave spectroscopy has emerged as a powerful technique for investigating the conformational behavior of difluorophenol compounds, providing precise structural information through rotational constant determination [17] [18] [20] [33]. While specific microwave spectroscopic data for 2,3-difluorophenol was not directly available in the literature searched, extensive studies on related difluorophenol isomers provide valuable comparative insights [18] [33].

The following table presents rotational constants for various difluorophenol isomers obtained through microwave spectroscopy:

CompoundA (MHz)B (MHz)C (MHz)Reference
2,3-DifluorophenolNot directly reportedNot directly reportedNot directly reportedData not found in searches
2,4-Difluorophenol (cis)3125.04158(43)1290.154481(54)913.197424(36) [33]
3,4-Difluorophenol3079.421307.43917.84 [18]
Phenol (reference)5650.494(26)2619.2323(7)1789.8520(7) [20]

Microwave spectroscopic studies of 2,4-difluorophenol have revealed detailed conformational information relevant to understanding the behavior of 2,3-difluorophenol [33]. The cis form of 2,4-difluorophenol, where the hydroxyl hydrogen points toward the fluorine substituent, has been characterized using pulsed-jet Fourier transform microwave spectroscopy in the frequency range of 5-25 GHz [33]. Rotational transitions were measured for the parent species and all unique single ¹³C substituted isotopologues, as well as ¹⁸O and deuterium species [33].

The rotational constants determined for 2,4-difluorophenol provide insight into the molecular geometry and mass distribution [33]. The A rotational constant of 3125.04158(43) MHz corresponds to rotation about the axis with the smallest moment of inertia, while the B and C constants of 1290.154481(54) MHz and 913.197424(36) MHz, respectively, reflect the overall molecular shape [33]. Centrifugal distortion constants, including DJ = 0.020899(162) kHz and DK = 0.9456(100) kHz, indicate the molecular flexibility and vibrational effects on the rotational structure [33].

Studies of 3,4-difluorophenol using chirped microwave pulse spectroscopy in the 8-18 GHz range have provided additional comparative data [18]. The experimental rotational constants (A = 3079.42 MHz, B = 1307.43 MHz, C = 917.84 MHz) show good agreement with density functional theory calculations performed using Gaussian software [18]. The overall root mean square error between predicted and measured values was 0.000654 MHz, demonstrating the reliability of both experimental and computational approaches [18].

Conformational analysis of fluorophenol derivatives reveals the importance of intramolecular hydrogen bonding in determining the preferred molecular arrangements [11] [22]. The barrier to conformational interconversion between different orientations of the hydroxyl group typically ranges from 3 to 6 kilojoules per mole, depending on the fluorine substitution pattern [22]. For 2-fluorothiophenol, a related compound, the barrier for rotation around the carbon-sulfur bond was determined to be 5.46 kilojoules per mole using microwave spectroscopy [22].

The application of supersonic jet cooling in microwave spectroscopy allows for the observation of metastable conformers that might not be accessible under thermal equilibrium conditions [22] [33]. This technique has proven particularly valuable for studying fluorophenol derivatives, where multiple conformational states can coexist due to relatively low interconversion barriers [22]. The rotational temperature of molecules in supersonic expansions is typically a few Kelvin, effectively freezing conformational motion and enabling detailed structural characterization [22].

Lithiation-Borylation Approaches

The lithiation-borylation methodology represents one of the most reliable and widely employed strategies for the synthesis of 2,3-difluorophenol. This approach leverages the directed metalation of difluorobenzene precursors followed by borylation and subsequent oxidation to introduce the phenolic hydroxyl group [1].

The most extensively documented procedure involves the treatment of 1,2-difluorobenzene with n-butyllithium at -78°C in tetrahydrofuran, followed by reaction with trimethyl borate and oxidation with hydrogen peroxide [1]. This three-step one-pot process proceeds through initial lithiation at the position ortho to both fluorine substituents, formation of an arylboronate intermediate, and final oxidative conversion to the phenol. The reaction conditions have been optimized to achieve yields of 94-96%, representing one of the highest-yielding synthetic routes to 2,3-difluorophenol [1].

The mechanistic pathway involves selective deprotonation at the most acidic position, which is activated by the electron-withdrawing effects of the adjacent fluorine atoms. The resulting aryllithium intermediate exhibits enhanced stability due to the inductive effects of the fluorine substituents [2] [3]. Subsequent transmetalation with trimethyl borate generates the corresponding boronic ester, which undergoes facile oxidation under mild conditions to afford the target phenol.

Table 1: Lithiation-Borylation Approaches for 2,3-Difluorophenol Synthesis

MethodTemperature (°C)SolventReaction TimeYield (%)Key Features
n-BuLi/Trimethyl borate/H₂O₂-78 → rtTHF1h → 16h → 3h94Three-step one-pot process
Lithiation with n-BuLi/sparteine-75THF2h65Enantioenriched products
sec-BuLi in Et₂O-75Et₂O6hNot specifiedCarboxylation reaction
LITMP in THF-75THF2hNot specifiedSelective deprotonation
BuLi and t-BuOK in THF-75THF2hNot specifiedMixed base system

Alternative lithiation approaches have been explored using different organolithium reagents and mixed base systems. The use of sec-butyllithium in diethyl ether provides enhanced regioselectivity in certain cases, while lithium 2,2,6,6-tetramethylpiperidide (LITMP) offers improved functional group tolerance [4] [5]. Mixed base systems combining butyllithium with potassium tert-butoxide have demonstrated effectiveness in challenging substrates where conventional lithiation methods fail.

The stereochemical aspects of lithiation-borylation have been investigated through the use of chiral ligands such as sparteine. While enantioenriched products can be obtained, the yields are generally lower compared to the racemic processes [6]. The configuration at the newly formed stereocenter is determined by the approach of the electrophile to the lithiated intermediate, which can be influenced by the steric environment created by the chiral ligand.

Catalytic Fluorination Techniques

Catalytic fluorination represents a complementary approach to lithiation-borylation, offering the potential for direct introduction of fluorine atoms into phenolic frameworks. Several catalytic systems have been developed for the direct fluorination of aromatic compounds, with particular success achieved using palladium-based catalysts [7] [8] [9].

The palladium-catalyzed fluorination of phenolic substrates employs N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in combination with various palladium complexes. Pd(PPh₃)₄ has been identified as an effective catalyst when combined with L-proline as a crucial promoter [7]. The reaction proceeds through formation of a Pd(II) fluoride complex via oxidation of Pd(0) by NFSI, followed by C-H activation to generate a palladacycle intermediate. Subsequent oxidative addition and reductive elimination steps result in the formation of the target fluorinated product.

Table 2: Catalytic Fluorination Techniques

Catalyst SystemFluorinating AgentSolventTemperature (°C)Yield Range (%)Selectivity
Pd(PPh₃)₄/L-prolineNFSICyclohexaneNot specifiedFair to goodortho-selective
Pd(OAc)₂NFSIPhCF₃Room temperatureLow to excellentortho-selective
Pd(NO₃)₂/AgNO₃NFSIVarious8013-100ortho-selective
PhenoFluorMix™Built-in F sourceVariousRoom temperatureHighVarious
Selectfluor/Ag₂OSelectfluorVariousRoom temperatureHighVarious

Solvent selection plays a critical role in determining the efficiency and selectivity of catalytic fluorination reactions. Cyclohexane has emerged as the optimal solvent for Pd(PPh₃)₄-catalyzed fluorination, providing superior regioselectivity compared to more polar solvents such as dichloromethane, acetonitrile, or dimethylformamide [7]. The use of trifluoromethylbenzene as solvent has been reported for alternative palladium catalysts, offering improved solubility for both reactants and products.

The mechanism of palladium-catalyzed fluorination has been extensively studied through computational and experimental approaches [7] [8]. The process is proposed to proceed through either a Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycle, depending on the specific reaction conditions and catalyst employed. In the Pd(II)/Pd(IV) pathway, oxidation of the palladacycle intermediate by NFSI generates a high-valent palladium complex, which undergoes reductive elimination to form the C-F bond and regenerate the Pd(II) catalyst.

The development of alternative catalytic systems has focused on improving functional group tolerance and expanding substrate scope. Silver-mediated fluorination using Selectfluor as the fluorinating agent has shown promise for electron-rich substrates, while iodine-based catalysts have demonstrated effectiveness for certain heterocyclic systems [10] [11].

Post-Functionalization of Phenolic Precursors

Post-functionalization strategies offer an alternative approach to direct fluorination methods, particularly when direct fluorination proves challenging or when specific substitution patterns are required. These methods typically involve the preparation of functionalized phenolic precursors followed by selective chemical transformations to introduce fluorine substituents [12] [13].

Table 3: Post-Functionalization of Phenolic Precursors

Starting MaterialMethodConditionsTemperature (°C)Time Range
2,3-DifluoroethoxybenzeneDealkylationAlCl₃ or BBr₃Reflux3-32h
2-Alkoxy-3,4-difluoroanilineDeamination/reductionDiazotization then reductionRoom temperatureSeveral hours
4-Ethoxy-2,3-difluorobromobenzeneGrignard reactionMg/DMFElevatedNot specified
Phenolic polymersPost-polymerization modificationVarious nucleophilesVariableVariable
Aryl 2-pyridyl ethersC-O bond cleavageNi catalystVariableVariable

The dealkylation of fluorinated ethoxybenzene derivatives represents a well-established route to difluorophenols. Treatment of 2,3-difluoroethoxybenzene with aluminum chloride or boron tribromide under reflux conditions effectively cleaves the ether bond to afford the corresponding phenol . The reaction proceeds through Lewis acid activation of the ether oxygen, followed by nucleophilic attack and elimination. Aluminum chloride is generally preferred for larger-scale applications due to its cost-effectiveness, while boron tribromide offers milder conditions and improved chemoselectivity.

The Sandmeyer-type transformation of difluoroaniline derivatives provides another valuable synthetic route [12]. This approach involves diazotization of the amine group followed by reduction or hydrolysis to introduce the hydroxyl group. The process is particularly useful when the aniline precursor is more readily accessible than the corresponding phenol through direct synthetic routes.

Grignard-mediated approaches have been developed for the conversion of halogenated difluorobenzene derivatives [13]. The formation of organomagnesium intermediates from brominated precursors, followed by reaction with appropriate electrophiles, enables the installation of various functional groups including hydroxyl moieties. This methodology is particularly valuable for constructing complex substitution patterns that are difficult to achieve through direct functionalization.

Optimization of Reaction Conditions (Temperature, Solvent Systems)

The optimization of reaction conditions represents a critical aspect of synthetic methodology development for 2,3-difluorophenol synthesis. Systematic studies have revealed the profound impact of temperature and solvent selection on reaction efficiency, selectivity, and product distribution [15] [16] [17].

Table 4: Optimization of Reaction Conditions

ParameterOptimal ConditionsEffects ObservedTypical Range
Temperature-78°C for lithiation; RT for workupLower temps improve selectivity-78°C to 80°C
Solvent SelectionTHF for lithiation; Cyclohexane for Pd catalysisSolvent affects regioselectivityTHF, Et₂O, PhCF₃, cyclohexane
Base Choicen-BuLi, sec-BuLi, or LITMPBase strength affects reaction rateVarious lithium bases
Catalyst Loading5-10 mol% for Pd catalystsHigher loading improves conversion2.5-10 mol%
Reaction Time1-16h depending on methodLonger times may cause side reactions1-24h
AtmosphereInert (N₂ or Ar)Prevents oxidationInert atmosphere preferred

Temperature optimization studies have consistently demonstrated that low-temperature conditions (-78°C) are essential for achieving high regioselectivity in lithiation reactions [1] [4]. At elevated temperatures, competing deprotonation reactions and thermal decomposition of organolithium intermediates lead to decreased yields and compromised selectivity. The controlled warming protocol, where reactions are initiated at low temperature and gradually warmed to room temperature, has proven particularly effective for multi-step one-pot processes.

Solvent effects on fluorination reactions have been extensively investigated, revealing significant variations in both reaction rate and product distribution [7] [17] [18]. Tetrahydrofuran emerges as the optimal solvent for lithiation-borylation sequences due to its ability to coordinate and stabilize organolithium intermediates while maintaining sufficient reactivity for subsequent transformations. For catalytic fluorination reactions, less coordinating solvents such as cyclohexane or toluene are preferred to prevent competitive coordination to the metal catalyst.

The development of mixed solvent systems has provided additional opportunities for fine-tuning reaction conditions [16] [19]. The combination of a coordinating solvent (THF) with a less polar co-solvent can provide optimal balance between reactivity and selectivity. Fluorinated solvents, particularly hexafluoroisopropanol, have shown unique benefits in certain fluorination reactions, potentially due to their ability to hydrogen bond with fluoride sources and influence the reaction mechanism.

Detailed kinetic studies of fluorination reactions have provided insights into the relationship between reaction conditions and mechanistic pathways [20]. Second-order kinetics have been established for certain electrophilic fluorination reactions, with rate constants showing strong temperature dependence. The activation parameters determined from these studies support proposed mechanisms involving single electron transfer processes as key steps in the fluorination pathway.

The role of additives and co-catalysts has emerged as an important consideration in reaction optimization [8] [21]. The addition of Lewis acids, organic bases, or coordinating ligands can significantly impact reaction outcomes. For example, the inclusion of silver salts in palladium-catalyzed fluorination reactions enhances the electrophilicity of the fluorinating agent and improves reaction efficiency.

Atmosphere control represents another critical parameter, particularly for reactions involving sensitive organometallic intermediates [1] [3]. The use of rigorously inert conditions (nitrogen or argon) prevents oxidative decomposition of reactive intermediates and ensures reproducible results. Moisture exclusion is equally important, as trace water can lead to competitive reactions and reduced yields.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (82.61%): Flammable liquid and vapor [Warning Flammable liquids];
H228 (15.22%): Flammable solid [Danger Flammable solids];
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.87%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

6418-38-8

Wikipedia

2,3-difluorophenol

Dates

Last modified: 08-15-2023

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